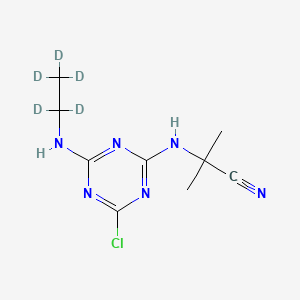

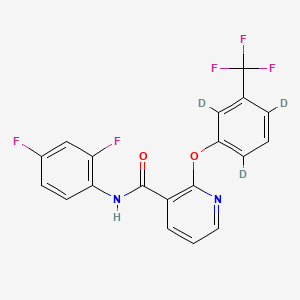

![molecular formula C15H17N3O2 B563051 3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole-13C2,15N Acetate CAS No. 1217002-93-1](/img/structure/B563051.png)

3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole-13C2,15N Acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole, also known as Trp-P-1, is a mutagen/carcinogen derived from cooked foods . It enhances the induction of mutations and chromosome aberrations .

Synthesis Analysis

Trp-P-1 is a pyridoindole . It is formed in cooked meat and fish in our daily diet . It affects the cells in the blood circulation system before it causes carcinogenicity in target organs such as the liver .Molecular Structure Analysis

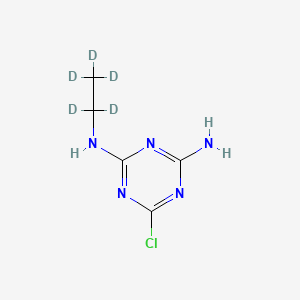

The molecular formula of Trp-P-1 is C13H13N3 . The IUPAC name is 1,4-dimethyl-5H-pyrido[4,3-b]indol-3-amine . The molecular weight is 211.26 g/mol .Chemical Reactions Analysis

Trp-P-1 has been found to inhibit the binding activity of T4 endonuclease V to UV-damaged DNA . It inhibits incision by T4 endonuclease V, which cleaves DNA at the site of cyclobutane dimers .Physical And Chemical Properties Analysis

Trp-P-1 has a molecular weight of 211.26 g/mol . Its XLogP3 value, which is a measure of how easily a molecule can cross cell membranes, is 2 .科学的研究の応用

Mutagenicity and Carcinogenicity

This compound has been identified as a mutagen and is suspected to be a carcinogen. It has shown to induce chromosomal anomalies in mammalian cells and morphological transformation of hamster embryo cells .

Apoptosis Induction

Studies have demonstrated that this compound can activate caspase-3-like proteases, which are markers of apoptosis, in rat splenocytes . It has also been shown to induce necrosis with activation of caspase-3-like proteases .

作用機序

Target of Action

The primary targets of 3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole-13C2,15N Acetate, also known as Trp-P-1, are caspase-3-like proteases . These proteases play a crucial role in the process of apoptosis, a form of programmed cell death .

Mode of Action

Trp-P-1 interacts with its targets by activating caspase-3-like proteases . At a concentration of 20 μM, it triggers apoptosis, while at a higher concentration of 100 μM, it induces necrosis . The activation in necrosis and apoptosis results from the activation of caspase-9 and caspase-8, respectively .

Biochemical Pathways

The compound affects the apoptotic pathway . By activating caspase-3-like proteases, it triggers a cascade of biochemical events leading to apoptosis . This process involves a series of changes in cell morphology, including cell shrinkage, nuclear fragmentation, chromatin condensation, and chromosomal DNA fragmentation .

Pharmacokinetics

It is known to be a dietary carcinogen , suggesting that it can be absorbed through the digestive tract. More research is needed to fully understand its pharmacokinetic properties.

Result of Action

The activation of caspase-3-like proteases by Trp-P-1 leads to apoptosis and necrosis in cells . This can result in the death of cells, which may contribute to its carcinogenic effects . It has been shown to induce chromosomal anomalies in mammalian cells, including human cells, in vitro .

Action Environment

The action, efficacy, and stability of Trp-P-1 can be influenced by various environmental factors. For instance, it is known to be a mutagen and carcinogen isolated from the charred parts of cooked foods , suggesting that cooking methods and temperature can affect its formation and activity.

Safety and Hazards

特性

IUPAC Name |

acetic acid;1-methyl-4-(113C)methyl-5H-(613C)pyridino[4,3-b]indol-3-(15N)amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3.C2H4O2/c1-7-12-11(8(2)15-13(7)14)9-5-3-4-6-10(9)16-12;1-2(3)4/h3-6,16H,1-2H3,(H2,14,15);1H3,(H,3,4)/i1+1,13+1,14+1; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXNRBAJNAWIPGF-PBLHTNPHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(N=C1N)C)C3=CC=CC=C3N2.CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C3=CC=CC=C3NC2=C([13C](=N1)[15NH2])[13CH3].CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1217002-93-1 |

Source

|

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1217002-93-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。